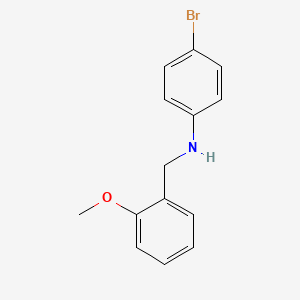

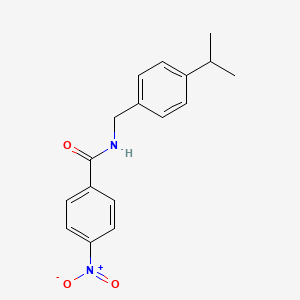

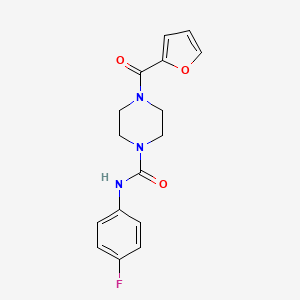

![molecular formula C13H16N2O2 B5708613 4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)

4-[(cyclopentylcarbonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(cyclopentylcarbonyl)amino]benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamide derivatives can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The structure of benzamide is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring .Chemical Reactions Analysis

The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable and highly efficient catalyst .Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

Anti-Tubercular Agents

4-[(cyclopentylcarbonyl)amino]benzamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The derivatives were also tested for cytotoxicity on HEK-293 cells and were found to be non-toxic, indicating their safety for further development .

Pharmaceutical Industry

Benzamide compounds, including 4-[(cyclopentylcarbonyl)amino]benzamide , are integral in the pharmaceutical industry. They are found in the structure of many drug molecules, such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management . The versatility of benzamide compounds makes them a valuable target for drug synthesis and design.

Green Chemistry

The synthesis of benzamide derivatives, including 4-[(cyclopentylcarbonyl)amino]benzamide , can be optimized for green chemistry applications. Methods have been developed for the direct condensation of carboxylic acids and amines under ultrasonic irradiation, providing a more eco-friendly and efficient pathway for the preparation of these compounds .

Industrial Applications

In the paper, plastic, and rubber industries, benzamide derivatives are used widely. Their properties make them suitable for various applications, including as intermediates in the synthesis of therapeutic agents and in agricultural areas .

Chemical Synthesis

4-[(cyclopentylcarbonyl)amino]benzamide: serves as an important intermediate in the synthesis of complex chemical compounds. Its role in the preparation of pigments, such as Pigment Yellow 181, highlights its significance in the chemical industry .

Antiplatelet Activity

Some benzamide derivatives exhibit antiplatelet activity, which is crucial in the prevention of thrombosis. This makes 4-[(cyclopentylcarbonyl)amino]benzamide a potential candidate for the development of new antithrombotic drugs .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(cyclopentanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCZUHJLJAUYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Cyclopentylcarbonyl)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

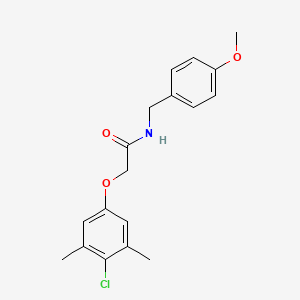

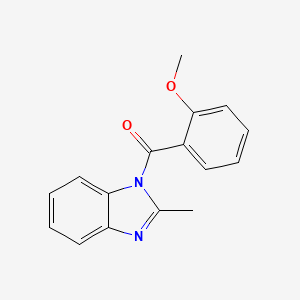

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

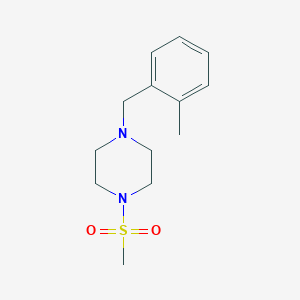

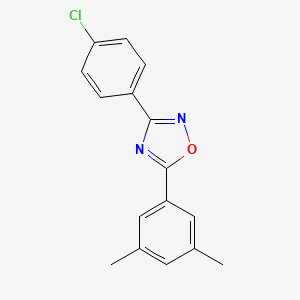

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)

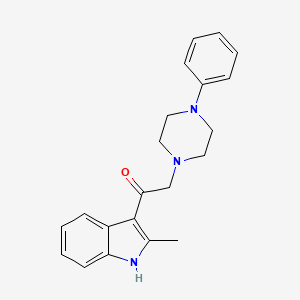

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

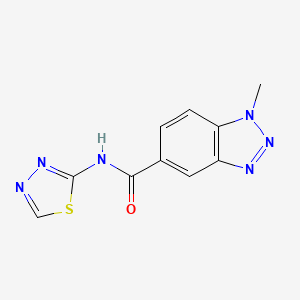

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)